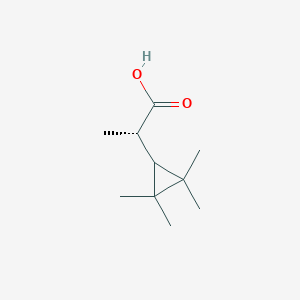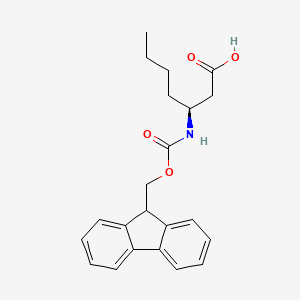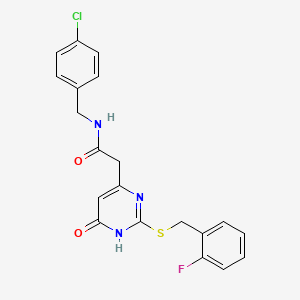
(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid, also known as TMCPAA, is a cyclopropyl-containing amino acid that has gained attention in the scientific community due to its potential applications in drug development and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid is not fully understood, but it is believed to act as a modulator of GABA(A) receptors, which are involved in the regulation of neurotransmitter release and neuronal excitability. (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid has been shown to enhance the activity of GABA(A) receptors in a concentration-dependent manner, resulting in increased inhibitory neurotransmission.
Biochemical and Physiological Effects:
(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid can enhance the activity of GABA(A) receptors, resulting in increased inhibitory neurotransmission. In vivo studies have shown that (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid can induce sedation and anticonvulsant effects, and may have potential as a treatment for anxiety and sleep disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid is its chiral nature, which makes it a useful building block in the synthesis of chiral compounds. Additionally, (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid has been shown to have low toxicity and good pharmacokinetic properties. However, one limitation of (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid is its high cost and limited availability, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid. One area of interest is the development of (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid-based ligands for GABA(A) receptors, which could have potential as novel therapeutics for anxiety and sleep disorders. Another area of interest is the synthesis of cyclopropyl-containing peptides using (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid as a precursor, which could have potential as novel drugs or drug leads. Finally, further optimization of the synthesis method for (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid could lead to increased yields and reduced costs, making it more accessible for use in large-scale experiments.
Métodos De Síntesis
(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid can be synthesized using various methods, including the reaction of 2,2,3,3-tetramethylcyclopropylmethylamine with acrylonitrile followed by hydrolysis, or by the reaction of 2,2,3,3-tetramethylcyclopropylmethylamine with acryloyl chloride followed by reduction. The yield and purity of the product can be improved by modifying the reaction conditions.
Aplicaciones Científicas De Investigación
(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid has been used in scientific research as a chiral building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been studied for its potential as a ligand in asymmetric catalysis and as a precursor for the synthesis of cyclopropyl-containing peptides.
Propiedades
IUPAC Name |
(2S)-2-(2,2,3,3-tetramethylcyclopropyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-6(8(11)12)7-9(2,3)10(7,4)5/h6-7H,1-5H3,(H,11,12)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXGTJUVOIKJBV-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(C1(C)C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1C(C1(C)C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(p-tolyl)acetamide](/img/structure/B2801840.png)
![7-phenyl-3-(m-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2801841.png)
![1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2801843.png)
![3-(dimethylamino)-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2801844.png)


![1-(4-tert-butylphenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2801848.png)
![2-chloro-N-{[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl}-N-methylpyridine-4-carboxamide](/img/structure/B2801851.png)

![3-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2801854.png)
![N-(2,5-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2801857.png)
![N-(2,4-dimethylphenyl)-2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2801861.png)
